REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([I:12])=[C:4]([CH2:8][C:9]([OH:11])=[O:10])[CH:5]=[CH:6][CH:7]=1.OS(O)(=O)=O.[CH3:18][CH2:19]O>CCOC(C)=O>[Cl:1][C:2]1[C:3]([I:12])=[C:4]([CH2:8][C:9]([O:11][CH2:18][CH3:19])=[O:10])[CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C=CC1)CC(=O)O)I
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was treated with 2 mL con
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Type
|
WASH
|
Details
|
washed with water (3×50 mL), saturated NaCl (20 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The concentrate was purified by column chromatography (10-20% EtOAc/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=CC1)CC(=O)OCC)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.62 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |